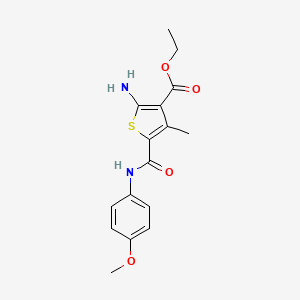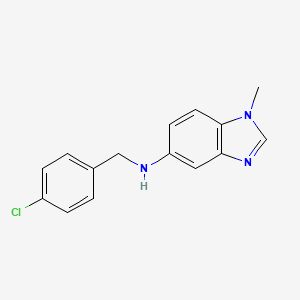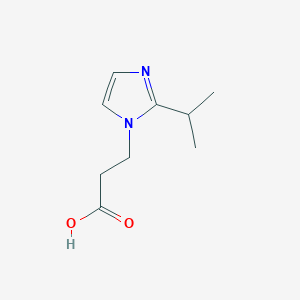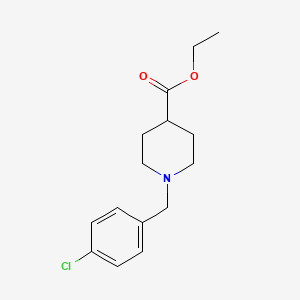
4-Methoxy-2,6-Dimethylanilin
Übersicht
Beschreibung
4-Methoxy-2,6-dimethylaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-Methoxy-2,6-Dimethylanilin: wird in der pharmazeutischen Forschung eingesetzt, da es als Vorläufer bei der Synthese verschiedener Verbindungen dient. Es ist besonders wertvoll bei der Entwicklung von niedermolekularen Medikamenten, wo es als Baustein für komplexere Strukturen dienen kann. Seine Derivate werden auf therapeutische Eigenschaften untersucht, darunter potenzielle Antimykotika und Antibiotika .
Materialwissenschaft
In der Materialwissenschaft trägt This compound zur Herstellung neuer polymerer Materialien bei. Es kann zur Synthese von Monomeren verwendet werden, die zu Kunststoffen oder Harzen mit bestimmten gewünschten Eigenschaften polymerisieren, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit .
Chemische Synthese
Diese Verbindung spielt eine wichtige Rolle in mehrstufigen chemischen Syntheseprozessen. Sie wird häufig als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen aromatischen Verbindungen verwendet. Seine Methoxy- und Dimethylgruppen machen es zu einem vielseitigen Reagenz für elektrophile Substitutionsreaktionen, die in der organischen Synthese von grundlegender Bedeutung sind .
Analytische Chemie
This compound: ist in der analytischen Chemie von Bedeutung, wo es als Standard oder Reagenz in der chromatographischen Analyse dienen kann. Es hilft bei der Identifizierung und Quantifizierung komplexer Gemische und kann in Methoden wie HPLC und LC-MS verwendet werden, um das Vorhandensein bestimmter Substanzen in Proben zu analysieren .
Farbstoffindustrie
In der Farbstoffindustrie ist This compound an der Produktion und Analyse von Azofarbstoffen beteiligt. Es gehört zur Gruppe der aromatischen Amine, die aufgrund ihres Potenzials zur Bildung krebserregender Verbindungen überwacht werden. Seine Struktur ermöglicht die Herstellung von Farbstoffen mit spezifischen Farbeigenschaften und Echtheiten .
Umweltstudien
Umweltstudien verwenden This compound, um die Abbaueigenschaften von Benzol-Farbstoff-Zwischenprodukten zu verstehen. Es ist wichtig für Studien, die sich auf die Entfernung von toxischen Stoffen aus Abwasser und die Bewertung der Auswirkungen von industriellen Schadstoffen auf Ökosysteme konzentrieren .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound can undergo various chemical reactions, including oxidation . The specifics of how these reactions interact with biological targets remain to be elucidated.
Biochemical Pathways
It is known that the compound can undergo oxidation reactions, which may impact various biochemical pathways .
Biochemische Analyse
Biochemical Properties
4-Methoxy-2,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The methoxy group on 4-Methoxy-2,6-dimethylaniline can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, leading to the formation of a hydroxylated metabolite. This interaction highlights the compound’s role in oxidative metabolism and its potential impact on the detoxification processes in the liver .
Cellular Effects
4-Methoxy-2,6-dimethylaniline has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. For instance, the compound may inhibit the activity of protein kinase C (PKC), leading to alterations in cell proliferation and apoptosis. Additionally, 4-Methoxy-2,6-dimethylaniline can impact gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 4-Methoxy-2,6-dimethylaniline exerts its effects through several mechanisms. One key mechanism involves its binding to cytochrome P450 enzymes, where it undergoes metabolic transformation. The compound’s methoxy group is a site for O-demethylation, resulting in the formation of a hydroxylated product. This metabolic process can lead to the activation or inactivation of the compound’s biological activity. Additionally, 4-Methoxy-2,6-dimethylaniline can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), affecting neurotransmitter metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2,6-dimethylaniline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light and air. Long-term studies have shown that 4-Methoxy-2,6-dimethylaniline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,6-dimethylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, 4-Methoxy-2,6-dimethylaniline can induce toxic effects, including hepatotoxicity and neurotoxicity. Studies in rats have shown that high doses of the compound can lead to liver damage and alterations in neurotransmitter levels, highlighting the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
4-Methoxy-2,6-dimethylaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes O-demethylation to form a hydroxylated metabolite, which can further participate in conjugation reactions, such as glucuronidation and sulfation. These metabolic transformations are essential for the compound’s detoxification and elimination from the body. Additionally, 4-Methoxy-2,6-dimethylaniline can influence metabolic flux by modulating the activity of key enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, 4-Methoxy-2,6-dimethylaniline is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic cation transporters (OCTs), facilitating its uptake into cells. Once inside the cell, 4-Methoxy-2,6-dimethylaniline can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and brain .
Subcellular Localization
The subcellular localization of 4-Methoxy-2,6-dimethylaniline is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, through targeting signals and post-translational modifications. In the ER, 4-Methoxy-2,6-dimethylaniline can interact with cytochrome P450 enzymes, facilitating its metabolic transformation. In mitochondria, the compound can influence mitochondrial function and energy metabolism, highlighting its diverse roles within the cell .
Eigenschaften
IUPAC Name |
4-methoxy-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUCDRJXZLSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956230 | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-49-2 | |
| Record name | Benzenamine, 4-methoxy-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)



![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)





